molecular formula C4H5BrO2 B1584337 Methyl 2-bromoacrylate CAS No. 4519-46-4

Methyl 2-bromoacrylate

Cat. No.: B1584337
CAS No.: 4519-46-4
M. Wt: 164.99 g/mol
InChI Key: HVJXPDPGPORYKY-UHFFFAOYSA-N
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Description

Methyl 2-bromoacrylate (CAS 4519-46-4) is a high-value chemical reagent primarily recognized for its role in advanced polymer science. It serves as a key building block, or "inibramer," in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of hyperbranched polymers (HBPs) with precise architectural control . Its mechanism involves the activation of the carbon-bromine bond after incorporation into a polymer chain, initiating the growth of new branches and leading to complex macromolecular structures with tailored properties . This compound is also effectively used as a chain-transfer agent in both conventional and living radical polymerizations of monomers like methyl methacrylate and styrene, facilitating the production of functionalized macromonomers . Researchers value this compound for developing materials with potential applications in drug delivery systems, nanocomposites, and other advanced technologies . This product is For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Handle with care; refer to the safety data sheet for specific hazard and handling information .

Properties

IUPAC Name

methyl 2-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJXPDPGPORYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282086
Record name Methyl 2-bromoacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-46-4
Record name 4519-46-4
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Record name Methyl 2-bromoacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromoacrylate
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Preparation Methods

Bromination of Methyl Acrylate

Process Overview:

  • Methyl 2-bromoacrylate can be synthesized by brominating methyl acrylate in the presence of a brominating agent followed by treatment with a base.
  • The bromination reaction is typically conducted using bromine in an aprotic solvent.

Reagents and Conditions:

  • Brominating Agent: Bromine (Br2)
  • Solvent: Methylene chloride (MDC), THF, acetone, or acetonitrile
  • Base: Sodium bicarbonate, potassium carbonate, potassium bicarbonate, potassium tert-butoxide, or triethylamine (preferably sodium carbonate or triethylamine)
  • Temperature: 0-5°C for bromination

Procedure:

  • Cool a mixture of methyl acrylate and methylene dichloride to 0-5°C.
  • Add bromine to the mixture at 0-5°C over one hour.
  • Treat the resulting mixture with a base to yield this compound.

Chemical Equation:
$$
\text{CH}2\text{=CHCOOCH}3 \xrightarrow{\text{Br}2, \text{Base}} \text{CH}2\text{=CBrCOOCH}_3
$$

Example:

  • In one instance, methyl acrylate is brominated in the presence of bromine and sodium carbonate in methylene chloride to produce this compound.

Synthesis from Alkyl 2,3-Dibromopropionates

Process Overview:

  • Alkyl 2-bromoacrylates are produced by heating alkyl 2,3-dibromopropionate with quinoline.

Reagents and Conditions:

  • Reactant: Alkyl 2,3-dibromopropionate
  • Reagent: Quinoline
  • Temperature: 100 °C
  • Reaction Time: 30 minutes under a nitrogen atmosphere

Procedure:

  • Heat alkyl 2,3-dibromopropionate with quinoline at 100 °C for 30 minutes under a nitrogen atmosphere.
  • Distill the reaction mixture under reduced pressure to purify the product.

Reaction Table: Physical Properties of Alkyl 2,3-Dibromopropionates

Because the table in the original document is an image, a recreation of the important information is placed below.

Compound Boiling Point (°C/mm Hg)
Alkyl 2,3-dibromopropionates

Synthesis Using N-Bromosuccinimide

Process Overview:

  • Methyl 2-(bromomethyl)acrylate can be synthesized using N-bromosuccinimide (NBS).

Reagents and Conditions:

  • Reactants: N-bromosuccinimide, dimethyl sulfide, and methyl 2-(hydroxymethyl)acrylate
  • Solvent: Dichloromethane
  • Temperature: 0°C, then room temperature
  • Reaction Time: 24 hours

Procedure:

  • Add dimethyl sulfide to a solution of N-bromosuccinimide in dry dichloromethane at 0°C.
  • Add methyl 3-hydroxy-2-methylidene-propanoate in dichloromethane to the mixture.
  • Allow the reaction to proceed for 24 hours at room temperature.
  • Pour the mixture into an aqueous solution of sodium chloride and ice.
  • Extract with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
  • Concentrate under vacuum to obtain methyl 2-bromomethyl-2-propenoate.

Chemical Equation:
$$
\text{CH}2\text{=C(CH}2\text{OH)COOCH}3 \xrightarrow{\text{NBS}, (\text{CH}3)2\text{S}} \text{CH}2\text{=C(CH}2\text{Br)COOCH}3
$$

Copper-Mediated Bromination

Process Overview:

  • Copper(II) bromide can be used to mediate the bromination of methyl acrylate.

Reagents and Conditions:

  • Reagent: Copper(II) bromide (CuBr2)
  • Solvent: Acetonitrile
  • Temperature: 25°C

Procedure:

  • Monitor the bromination process of methyl acrylate using 1H NMR in acetonitrile.
  • The reaction converts methyl acrylate to its dibrominated derivative.

Observations:

  • The rate of bromination is similar for both methyl acrylate and butyl acrylate during the initial hours of the reaction.
  • No chlorination is observed under similar conditions with Cu(II)Cl2.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Radical initiators for polymerization

    Solvents: Organic solvents such as dichloromethane or toluene

Major Products Formed:

  • Substituted acrylates
  • Polymers with specific functional groups

Mechanism of Action

The mechanism of action of methyl 2-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acrylate moiety can participate in addition and polymerization reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the acrylate moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Acrylates

Methyl 2-Chloroacrylate (CAS: 80-63-7)
  • Molecular Formula : C₄H₅ClO₂
  • Key Differences :
    • The chlorine atom (vs. bromine) reduces electrophilicity due to lower polarizability.
    • Reactivity : Less reactive in nucleophilic substitutions compared to bromo analogs.
    • Applications : Primarily used in polymer production (e.g., adhesives, coatings) .
    • Safety : Classified as flammable and hazardous by the EPA .
Ethyl 2-Bromoacrylate (CAS: 5459-35-8)
  • Molecular Formula : C₅H₇BrO₂
  • Key Differences :
    • Ethyl ester group increases steric bulk, slightly reducing reactivity in sterically hindered reactions.
    • Synthetic Utility : Higher yields in LTMP-mediated elimination-addition reactions (93% vs. 94% for methyl ester in acetylenic compound synthesis) .
Property Methyl 2-Bromoacrylate Methyl 2-Chloroacrylate Ethyl 2-Bromoacrylate
Molecular Weight (g/mol) 164.99 120.53 179.01
Boiling Point (°C) Not reported 135–137 180–182
Reactivity (NMR δ, ppm) 8.49 (s, 1H, C=CHBr) 6.10 (s, 1H, C=CHCl) 8.05 (s, 1H, C=CHBr)
Key Applications Pharmaceuticals Polymers Acetylenic synthesis

Substituent-Modified Bromoacrylates

Methyl (Z)-3-(Quinolin-4-yl)-2-Bromoacrylate (Z-14w)
  • Molecular Formula: C₁₃H₁₀BrNO₂
  • Key Differences: Quinoline substituent enhances π-π stacking in crystal structures (mp. 105°C vs. liquid state of this compound). Reactivity: Participates in regioselective cyclizations due to the electron-deficient quinoline ring .
tert-Butyl 2-Bromoacrylate
  • Molecular Formula : C₇H₁₁BrO₂
  • Key Differences :
    • tert-Butyl group improves thermal stability but reduces solubility in polar solvents.
    • Applications : Used in specialty polymers requiring high steric hindrance .
Property This compound Z-14w tert-Butyl 2-Bromoacrylate
Melting Point (°C) Liquid 105 Not reported
IR ν(C=O) (cm⁻¹) 1720 1713 1705
NMR (δ, CHBr) 8.49 (s) 8.65 (s) 5.54 (d, J=5.5 Hz)

Stereochemical Variants

(E)- and (Z)-Methyl 2-Bromoacrylate Isomers
  • Key Differences :
    • (Z)-Isomers exhibit lower melting points and higher dipole moments due to cis-configuration.
    • (E)-Isomers are more thermodynamically stable but less reactive in cycloadditions .
Property (Z)-Methyl 2-Bromoacrylate (E)-Methyl 2-Bromoacrylate
Melting Point (°C) 59 Not reported
¹³C NMR (CO, ppm) 164.08 163.41
Application Example Pyroglutamate synthesis Quinoline derivatives

Biological Activity

Methyl 2-bromoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its unique reactivity and biological properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound, with the chemical formula C5H7BrO2\text{C}_5\text{H}_7\text{BrO}_2, is an α-bromoacrylate that is known for its high reactivity as a Michael acceptor and its potential in polymerization processes. Its structure includes a bromo substituent that enhances electrophilicity, making it suitable for various chemical reactions, including radical polymerization and Michael addition reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its efficacy against certain bacterial strains, particularly focusing on its role as an inhibitor of the enzyme MurA, which is essential in peptidoglycan biosynthesis. This inhibition suggests potential applications in developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound could effectively reduce cell viability in human cancer cell lines through mechanisms involving oxidative stress and DNA damage. The IC50 values obtained from these studies indicate a dose-dependent response, emphasizing the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Michael Addition : As a Michael acceptor, it readily participates in nucleophilic addition reactions with thiols and amines, leading to the formation of diverse biologically active compounds.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, which can lead to oxidative stress in cells, contributing to its cytotoxic effects .
  • Enzyme Inhibition : By inhibiting key enzymes such as MurA, this compound disrupts bacterial cell wall synthesis, showcasing its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of MurA enzyme
CytotoxicityInduction of apoptosis in cancer cells
ROS GenerationIncreased oxidative stress

Table 2: Cytotoxicity IC50 Values

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
E. coli (Bacterial)50

Case Studies

  • Antibacterial Activity : In a controlled study, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its utility in developing new antibacterial formulations.
  • Cancer Cell Viability : A recent experiment involving human breast cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-bromoacrylate, and what purification methods are recommended?

this compound is typically synthesized via bromination of methyl acrylate derivatives. A common approach involves brominating ethyl acrylate in acetone under reflux, followed by dehydrobromination using triethylamine (TEA) to yield ethyl 2-bromoacrylate. For methyl esters, analogous procedures apply, substituting the acrylate starting material. Purification often involves liquid chromatography (silica gel, petroleum ether/ethyl acetate mixtures) to isolate the product with high purity (>95%) .

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

Due to its reactive bromo and acrylate groups, this compound requires stringent safety measures:

  • PPE : Wear nitrile gloves, splash-resistant goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Store in airtight containers away from light and oxidizing agents. Safety protocols for analogous bromoacrylates (e.g., ethyl 2-bromoacrylate) emphasize daily cleaning of protective gear and immediate decontamination of spills .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and ester functionality.
  • FT-IR : Peaks at ~1718 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br stretch) validate structural features.
  • Elemental Analysis : Verify empirical formula (e.g., C4_4H5_5BrO2_2). Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for elimination-addition reactions of this compound with aldehydes?

A robust protocol involves:

  • Solvent : 2-MeTHF (a green solvent) enhances reaction efficiency at low temperatures (-40°C).
  • Base : Lithium tetramethylpiperidide (LTMP) promotes selective dehydrohalogenation.
  • Stoichiometry : Equimolar ratios of aldehyde and this compound minimize side products. Yields >90% are achievable, as demonstrated in the synthesis of γ-hydroxy-α,β-acetylenic esters .

Q. What role does this compound play in polymer chemistry, and how does the bromo group influence polymerization mechanisms?

this compound is a high-purity monomer for radical or anionic polymerization. The bromine atom acts as a chain-transfer agent, modulating polymer molecular weight and branching. Its electron-withdrawing nature increases reactivity in copolymerizations, enabling tailored thermal and mechanical properties in acrylic polymers .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : Reactivity in Michael additions or nucleophilic substitutions.
  • Radical Stability : Propagation kinetics in polymerization. Studies on analogous acrylates show that substituent electronegativity (e.g., Br vs. Cl) correlates with activation energy barriers, guiding experimental design .

Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound derivatives?

Methodological discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. 2-MeTHF.
  • Temperature Gradients : Strict control of low temperatures (-40°C) suppresses decomposition. Systematic replication of protocols with controlled variables (e.g., base strength, stoichiometry) is critical for reproducibility .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR/IR results with NIST reference data to validate assignments .
  • Safety Compliance : Adhere to OSHA 1910.132 guidelines for PPE selection and hazard assessments .
  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate, argon flushing) to ensure consistency in elimination-addition reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromoacrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.